molecular formula C18H30N2O2 B14333916 N-[5-(diethylamino)pentan-2-yl]-2-ethoxybenzamide

N-[5-(diethylamino)pentan-2-yl]-2-ethoxybenzamide

Cat. No.: B14333916
M. Wt: 306.4 g/mol
InChI Key: LDXUIRWKMPNMGO-UHFFFAOYSA-N
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Description

N-[5-(diethylamino)pentan-2-yl]-2-ethoxybenzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a diethylamino group, a pentan-2-yl chain, and an ethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(diethylamino)pentan-2-yl]-2-ethoxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of diethylamine with 1-bromo-5-chloropentane to form 5-(diethylamino)pentan-2-yl chloride. This intermediate is then reacted with 2-ethoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[5-(diethylamino)pentan-2-yl]-2-ethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

N-[5-(diethylamino)pentan-2-yl]-2-ethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[5-(diethylamino)pentan-2-yl]-2-ethoxybenzamide involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(diethylamino)pentan-2-yl]-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline-4-carboxamide
  • tert-Butyl N-[5-(diethylamino)pentan-2-yl]-β-alaninate
  • Chloroquine

Uniqueness

N-[5-(diethylamino)pentan-2-yl]-2-ethoxybenzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C18H30N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

N-[5-(diethylamino)pentan-2-yl]-2-ethoxybenzamide

InChI

InChI=1S/C18H30N2O2/c1-5-20(6-2)14-10-11-15(4)19-18(21)16-12-8-9-13-17(16)22-7-3/h8-9,12-13,15H,5-7,10-11,14H2,1-4H3,(H,19,21)

InChI Key

LDXUIRWKMPNMGO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC(C)NC(=O)C1=CC=CC=C1OCC

Origin of Product

United States

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